Ácido Fmoc-L-Pipecolínico

Descripción general

Descripción

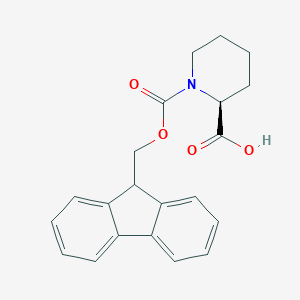

Fmoc-L-Pipecolic acid, also known as (2S)-1-[(9H-fluoren-9-yl)methoxy]carbonylpiperidine-2-carboxylic acid, is a derivative of L-pipecolic acid. L-pipecolic acid is a non-proteinogenic alpha-amino acid found in various biologically active molecules. The Fmoc group, or fluorenylmethyloxycarbonyl group, is commonly used as a protecting group in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions .

Aplicaciones Científicas De Investigación

Overview

Chemical Structure : Fmoc-L-Pipecolic acid is characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the pipecolic acid structure. Its chemical formula is C₁₃H₁₅NO₃.

Synthesis : The compound can be synthesized through the protection of L-pipecolic acid using Fmoc-Cl in a basic environment, typically involving sodium bicarbonate in an aqueous dioxane solution.

Chemistry

- Peptide Synthesis : Fmoc-L-Pipecolic acid serves as a crucial building block in peptide synthesis. The Fmoc group provides stability under acidic conditions and can be easily removed under basic conditions, allowing for controlled peptide bond formation.

- Chiral Organocatalysis : It is employed as a chiral organocatalyst in stereoselective reactions, enhancing the efficiency and selectivity of synthetic pathways.

Biology

- Biologically Active Molecules : The incorporation of Fmoc-L-Pipecolic acid into various compounds has been shown to impart anticancer and antibiotic activities. For instance, studies indicate its role in developing bioactive molecules that target specific cellular pathways.

- Metabolic Role : Pipecolic acid participates in amino acid metabolism and acts as a compatible solute in microorganisms, aiding survival under osmotic stress conditions .

Medicine

- Drug Development : Fmoc-L-Pipecolic acid is a precursor for several bioactive molecules, including local anesthetics such as mepivacaine and ropivacaine. Its structural properties enhance the therapeutic efficacy of these compounds.

- Cancer Biomarkers : Elevated levels of pipecolic acid have been associated with esophageal squamous cell carcinoma progression, suggesting its potential use as a biomarker for cancer diagnostics .

Industry

- Diketopiperazine Scaffolds : The compound is utilized in producing diketopiperazine scaffolds, which are important for developing peptidic catalysts and pharmaceuticals.

- Sustainable Production Methods : Recent advancements include using engineered microorganisms like Corynebacterium glutamicum for the sustainable production of L-pipecolic acid from L-lysine .

Case Study 1: Pipecolic Acid in Cancer Biomarkers

Research demonstrated that serum levels of pipecolic acid significantly increase from dysplastic stages to cancerous conditions in esophageal squamous cell carcinoma patients. This correlation highlights its potential role as a biomarker.

| Parameter | Healthy Controls | Dysplasia | ESCC |

|---|---|---|---|

| Pipecolic Acid Level | Baseline | Increased | Significantly Increased |

| Oxidative Stress Response | Low | Moderate | High |

Case Study 2: Enzymatic Production of Pipecolic Acid

A study showcased an efficient method for producing pipecolic acid using engineered Corynebacterium glutamicum. This method demonstrated high conversion rates under osmotic stress conditions, emphasizing its industrial applicability.

Chemical Reactions Analysis

Fmoc-L-Pipecolic acid undergoes various chemical reactions, including:

- Oxidation : The pipecolic acid moiety can be oxidized to form derivatives.

- Reduction : Reduction reactions can modify the pipecolic acid structure.

- Substitution : The Fmoc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide |

| Reduction | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Amines or alcohols as nucleophiles |

Mecanismo De Acción

Target of Action

The primary target of Fmoc-L-Pipecolic acid is the amine group of amino acids . The compound is frequently used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-L-Pipecolic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine of an amino acid by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group that can be removed later in the synthesis process .

Biochemical Pathways

The use of Fmoc-L-Pipecolic acid in peptide synthesis affects the peptide bond formation pathway . The Fmoc group protects the amine group during the formation of peptide bonds, preventing unwanted side reactions . After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added .

Result of Action

The result of Fmoc-L-Pipecolic acid’s action is the successful synthesis of peptides with a high degree of control over the sequence and structure . The use of the Fmoc group allows for the stepwise addition of amino acids, enabling the synthesis of complex peptides .

Action Environment

The action of Fmoc-L-Pipecolic acid is influenced by several environmental factors. The efficiency of Fmoc protection and deprotection can be affected by the pH and temperature of the reaction . Additionally, the choice of solvent can impact the reaction, with N,N-dimethylformamide (DMF) commonly used for Fmoc deprotection .

Análisis Bioquímico

Biochemical Properties

Fmoc-L-Pipecolic acid interacts with several enzymes and proteins in biochemical reactions. For instance, a transaminase capable of lysine ε-deamination was coupled with a novel pyrroline-5-carboxylate reductase, yielding a significant conversion with free enzymes and in situ recycling of the cofactor . This interaction highlights the role of Fmoc-L-Pipecolic acid in enzyme activity and biochemical reactions.

Cellular Effects

The effects of Fmoc-L-Pipecolic acid on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Fmoc-L-Pipecolic acid involves its interactions with biomolecules and changes in gene expression . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-Pipecolic acid change over time. For instance, a bienzymatic system, with a catalytic amount of free cofactor, yielded >99% of pipecolic acid in batch and, following co-immobilisation of both enzymes, it was applied as a packed-bed reactor in continuous flow achieving again a molar conversion of >99% with 30 min residence time .

Dosage Effects in Animal Models

The effects of Fmoc-L-Pipecolic acid vary with different dosages in animal models

Metabolic Pathways

Fmoc-L-Pipecolic acid is involved in several metabolic pathways, including the saccharopine pathway and the pipecolate pathway . It interacts with enzymes such as transaminase and lysine-6-dehydrogenase, affecting metabolic flux and metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-L-Pipecolic acid typically involves the protection of the amino group of L-pipecolic acid with the Fmoc group. This can be achieved by reacting L-pipecolic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of Fmoc-L-Pipecolic acid often employs similar synthetic routes but on a larger scale. The use of immobilized enzymes for the production of L-pipecolic acid from L-lysine has been explored as a more sustainable and efficient method . This approach involves the use of a transaminase capable of lysine epsilon-deamination coupled with a pyrroline-5-carboxylate reductase, achieving high conversion rates and yields .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-Pipecolic acid undergoes various chemical reactions, including:

Oxidation: The pipecolic acid moiety can be oxidized to form pipecolic acid derivatives.

Reduction: Reduction reactions can modify the pipecolic acid ring structure.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pipecolic acid moiety can yield pipecolic acid derivatives, while reduction can produce modified pipecolic acid structures.

Comparación Con Compuestos Similares

Similar Compounds

L-Proline: A five-membered ring amino acid similar in structure to L-pipecolic acid but with one less carbon atom.

Fmoc-L-Proline: Another Fmoc-protected amino acid used in peptide synthesis.

Uniqueness

Fmoc-L-Pipecolic acid is unique due to its six-membered ring structure, which imparts different steric and electronic properties compared to five-membered ring amino acids like L-proline . This uniqueness makes it valuable in the synthesis of specific peptides and bioactive molecules where these properties are advantageous.

Actividad Biológica

Fmoc-L-Pipecolic acid (Fmoc-L-PA) is a derivative of pipecolic acid, a cyclic amino acid that has garnered attention in various biological and pharmaceutical applications. This article delves into the biological activity of Fmoc-L-Pipecolic acid, highlighting its synthesis, metabolic role, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

Fmoc-L-Pipecolic acid is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom of the pipecolic acid structure. The chemical formula is . The synthesis of Fmoc-L-PA can be achieved through several methods, including enzymatic biotransformation from L-lysine using specific enzymes such as lysine cyclodeaminase .

1. Metabolic Pathways

Pipecolic acid is involved in various metabolic pathways, particularly in the context of amino acid metabolism. It serves as a precursor for several bioactive molecules and plays a role in cellular osmoregulation. Research indicates that L-pipecolic acid can act as a compatible solute in microorganisms like Corynebacterium glutamicum, enhancing their survival under osmotic stress .

2. Therapeutic Implications

Recent studies have identified pipecolic acid as a potential biomarker for esophageal squamous cell carcinoma (ESCC). In a metabolomic analysis involving treatment-naive ESCC patients, elevated levels of pipecolic acid were associated with tumor progression and oxidative stress responses . This suggests that Fmoc-L-PA may have implications in cancer diagnostics and therapeutic monitoring.

Case Study 1: Pipecolic Acid in Cancer Biomarkers

A study explored the serum metabolome of ESCC patients, revealing that pipecolic acid levels increased significantly from dysplastic stages to cancerous conditions. This increase was linked to its role in mitigating oxidative stress-induced DNA damage, thus supporting tumor growth .

| Parameter | Healthy Controls | Dysplasia | ESCC |

|---|---|---|---|

| Pipecolic Acid Level | Baseline | Increased | Significantly Increased |

| Oxidative Stress Response | Low | Moderate | High |

Case Study 2: Enzymatic Production of Pipecolic Acid

Research demonstrated an efficient method for producing pipecolic acid using engineered Corynebacterium glutamicum. The study highlighted how this organism could utilize L-lysine to synthesize L-PA under osmotic stress conditions, showcasing its potential for industrial applications .

Propiedades

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLAZLINARHOTG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201006601 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86069-86-5 | |

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201006601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Fmoc-L-pipecolic acid chloride preferred over its active ester form in certain peptide synthesis scenarios?

A1: The research paper highlights that using Fmoc-L-pipecolic acid chloride in the synthesis of the hexapeptide cyclo-(D-Phe-Ile-D-Pip-Pip-D-(N-Me)Phe-Pro) proved advantageous []. Specifically, when incorporated in the di- to tripeptide step, the acid chloride form prevented the formation of diketopiperazine, a common side reaction observed with active ester couplings in this sequence. This suggests that the higher reactivity of the acid chloride form helps overcome this specific synthetic challenge.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.